Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide
CAS No.: 1063629-70-8
Cat. No.: VC2648535
Molecular Formula: C19H22BrFN2O2
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1063629-70-8 |
|---|---|
| Molecular Formula | C19H22BrFN2O2 |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H |
| Standard InChI Key | HNFXRSPOJBZOMP-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br |
| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br |
Introduction
Chemical Structure and Properties
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is a complex organic compound incorporating both piperazine and phenyl rings, making it a compound of interest in pharmaceutical chemistry. The presence of fluorine atom and hydrobromide salt suggests potential applications in medicinal chemistry, particularly in areas requiring specific biological activity.
Basic Chemical Information
The compound's key physical and chemical properties are summarized in Table 1.
Table 1: Chemical Properties of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide
| Property | Value |
|---|---|
| CAS Number | 1063629-70-8 |
| Molecular Formula | C19H22BrFN2O2 |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H |
| Standard InChIKey | HNFXRSPOJBZOMP-UHFFFAOYSA-N |
The molecule contains several key structural elements that contribute to its chemical and potential biological properties:
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A piperazine ring - a six-membered heterocyclic compound containing two nitrogen atoms
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A fluorophenyl group - providing potential metabolic stability and enhanced membrane permeability
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A phenyl group - offering additional binding potential through π-π interactions
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A methyl acetate group - providing an ester functionality
Structural Significance and Chemical Reactivity
The compound belongs to the broader class of arylpiperazine derivatives, which have attracted considerable attention in medicinal chemistry. The piperazine ring forms the central scaffold of this molecule, providing a rigid structure with two nitrogen atoms that can participate in hydrogen bonding and serve as pharmacophores for receptor binding.
Structure-Function Relationships
The fluorine substituent on one of the phenyl rings is particularly noteworthy. Fluorine incorporation in medicinal chemistry serves several purposes:
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Enhanced metabolic stability by blocking potential sites of oxidative metabolism
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Increased lipophilicity and membrane permeability
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Altered electronic properties that may influence binding affinity to biological targets
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Potential hydrogen bond acceptor capabilities
The 4-phenylpiperazine moiety is a common structural feature in many bioactive compounds, including antidepressants, antipsychotics, and analgesics. This structural element often contributes to interactions with various neurotransmitter receptors, particularly serotonergic and dopaminergic systems .
Related Compounds and Comparative Analysis
Comparing Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide with structurally similar compounds provides additional insights into its potential properties and applications.
Structural Analogues
Several related compounds share structural similarities:
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1-(4-Fluorophenyl)piperazine: This compound serves as a building block for various bioactive molecules. Derivatives obtained from this compound have shown antimicrobial activities .
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1-Bis(4-fluorophenyl)methyl piperazine: Also referred to as difluorobenzhydrylpiperazine, this compound is used in the synthesis of calcium channel blockers like flunarizine and lomerizine .
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Citalopram Analogues: Structure-activity relationship studies of citalopram analogues provide insights into how modifications at different positions affect binding to the serotonin transporter (SERT) .
Table 2: Comparison of Related Piperazine Derivatives
| Compound | Key Structural Features | Reported Activities |
|---|---|---|
| Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide | Methyl acetate group, fluorophenyl ring, phenylpiperazine | Limited data on specific activities |
| 1-(4-Fluorophenyl)piperazine | Single fluorophenyl ring attached to piperazine | Building block for antimicrobial compounds |
| 1-Bis(4-fluorophenyl)methyl piperazine | Two fluorophenyl rings linked to piperazine via methyl bridge | Used in synthesis of calcium channel blockers |
| (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone | Phenylpiperazine with quinoxaline moiety | Antidepressant-like activity in animal models |
Biological Activity and Pharmacological Profile
While specific data on the biological activity of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is limited, the pharmacological profile of similar compounds can provide valuable insights.
Pharmacokinetic Considerations
The presence of the fluorine atom on one of the phenyl rings potentially offers several pharmacokinetic advantages:
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Enhanced metabolic stability
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Improved membrane permeability
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Potential to cross the blood-brain barrier, which is particularly relevant for CNS-active compounds
The hydrobromide salt formation likely improves water solubility while maintaining solid-state stability, which are important considerations for pharmaceutical development.
Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation:
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Detailed Biological Activity Profiling: Comprehensive screening against various receptor panels, enzyme assays, and cellular models would help elucidate the compound's mechanism of action and potential therapeutic applications.
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Structure-Activity Relationship Studies: Systematic modifications of the base structure could generate analogues with improved potency, selectivity, or pharmacokinetic properties.
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Pharmaceutical Development: Studies on formulation, stability, and delivery systems would be necessary for any potential therapeutic application.
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Toxicological Evaluation: Assessment of safety profile through in vitro and in vivo models would be essential for potential drug development.
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